molecular formula C17H20N4OS B2799800 2-Methyl-5-(phenyl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 162661-13-4

2-Methyl-5-(phenyl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2799800
CAS No.: 162661-13-4
M. Wt: 328.43
InChI Key: RQTPOMUHFVWPQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5-(phenyl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C17H20N4OS and its molecular weight is 328.43. The purity is usually 95%.
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Scientific Research Applications

Anti-Inflammatory Activity

The synthesis and evaluation of anti-inflammatory activities of some thiazolo[3,2-b]-1,2,4-triazole derivatives, including Michael addition products with cyclic secondary amines like piperidine, have been documented. These compounds were confirmed by spectral and elementary analysis, with investigations into their anti-inflammatory activities revealing significant results (Tozkoparan et al., 1999).

Antimicrobial Activity

A series of novel derivatives, including 3-hydroxy-7-isocyano-6-oxo-8-phenyl-2-(substitutedphenyl(piperidin-1-yl)methyl)-6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]-pyridine-9-carbonitrile, have been synthesized and screened for their antibacterial and antifungal activities. These compounds showed significant biological activity against various tested microorganisms, with some exhibiting good antimicrobial activity (Suresh et al., 2016).

Anticancer Activity

The study of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors included detailed analysis of tautomeric properties, conformations, and the mechanism behind their anti-cancer properties. These compounds showed potential anti-cancer activity, with compound 4 displaying the best binding affinity and being identified as the most active compound in this regard (Karayel, 2021).

Antifungal Compound Solubility and Pharmacokinetics

The synthesis, characterization, and solubility thermodynamics of a novel antifungal compound of the 1,2,4-triazole class, demonstrating its solubility in various solvents and biological relevance, were studied. This research is critical for understanding the pharmacokinetics and potential adsorption pathways of such compounds (Volkova et al., 2020).

Properties

IUPAC Name

2-methyl-5-[phenyl(piperidin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c1-12-18-17-21(19-12)16(22)15(23-17)14(13-8-4-2-5-9-13)20-10-6-3-7-11-20/h2,4-5,8-9,14,22H,3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTPOMUHFVWPQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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